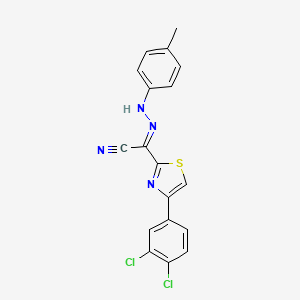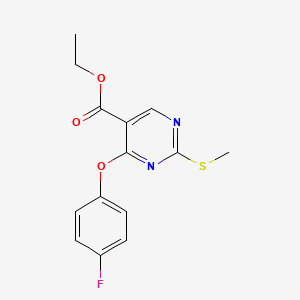
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, a compound with a complex structure, has been the subject of various scientific research studies focusing on its synthesis, crystal structure, and potential applications. The synthesis of related compounds, characterized by the presence of fluorophenoxy and methylsulfanyl groups attached to a pyrimidine carboxylate core, provides insight into the structural versatility and reactivity of such compounds. For instance, the synthesis, crystal structure, and biological activities of closely related compounds reveal the meticulous process of determining molecular configurations and potential biological relevance (Mo, Wen-yan, He, Hong-wu, 2007).
Coordination Chemistry and Crystallography
The compound's derivatives have been explored for their coordination chemistry, particularly with metals such as Ag(I) and Hg(II), demonstrating the compound's utility in forming complex structures with potential applications in material science and catalysis. Studies on the N1-hexyl substituted pyrimidines offer insights into their solubility properties and structural organization in the solid state, highlighting the intricate network of interactions that can be leveraged for designing materials with specific properties (Barceló-Oliver et al., 2013).
Biological Activities and Medicinal Chemistry
While direct studies on this compound specifically might be limited, the investigation of structurally related compounds provides valuable information on potential biological and medicinal applications. For instance, compounds with similar structural motifs have been studied for their antimicrobial properties, offering a glimpse into the possible utility of this compound in developing new antibacterial or antifungal agents. The synthesis and evaluation of thienopyrimidine derivatives, for example, underscore the role of such compounds in pharmaceutical research, aiming to discover new treatments for infectious diseases (Vlasov, Chernykh, Osolodchenko, 2015).
Supramolecular Chemistry and Material Science
The study of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds emphasizes the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in stabilizing crystal structures. These findings are pivotal for the field of supramolecular chemistry, where the assembly of complex structures from simpler building blocks is fundamental. Such studies also contribute to material science, where understanding the molecular basis of structure formation can guide the design of novel materials with desired physical and chemical properties (J. Suresh et al., 2007).
特性
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPPZMWEGWIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
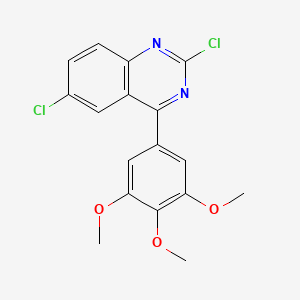
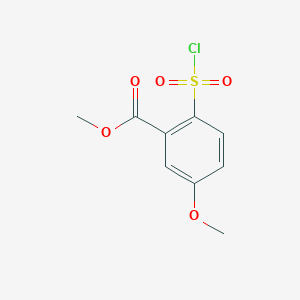
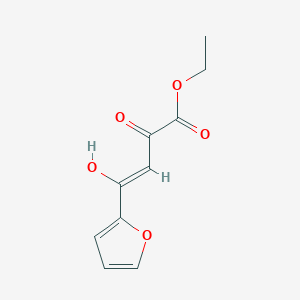
![N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide](/img/structure/B2615135.png)
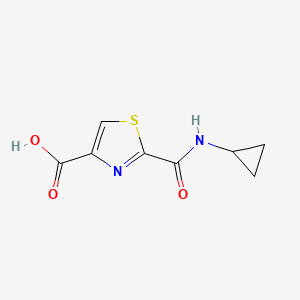

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2615141.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615143.png)
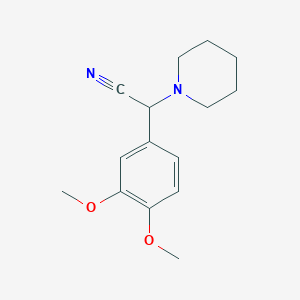
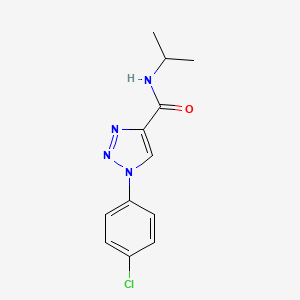
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexylacetamido)benzofuran-2-carboxamide](/img/structure/B2615149.png)
